N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
CAS No.: 954043-79-9
Cat. No.: VC6569030
Molecular Formula: C16H19ClN2OS2
Molecular Weight: 354.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954043-79-9 |
|---|---|
| Molecular Formula | C16H19ClN2OS2 |
| Molecular Weight | 354.91 |
| IUPAC Name | N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-5-4-6-13(17)7-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20) |
| Standard InChI Key | JBIPEJVEJCOSCK-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) linked to a 3-chlorobenzylthio substituent and an N-sec-butyl acetamide group. The compound’s IUPAC name, N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide, reflects this arrangement . Key structural features include:
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Thiazole core: Facilitates π-π interactions and hydrogen bonding, critical for molecular recognition in biological systems.
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3-Chlorobenzylthio group: Introduces steric bulk and electron-withdrawing effects, potentially enhancing reactivity.
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Acetamide side chain: Provides hydrogen-bonding capabilities, influencing solubility and target binding.
Table 1: Molecular Properties of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
| Property | Value |
|---|---|
| CAS No. | 954043-79-9 |
| Molecular Formula | C₁₆H₁₉ClN₂OS₂ |
| Molecular Weight | 354.91 g/mol |
| IUPAC Name | N-butan-2-yl-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
| SMILES | CCC(C)NC(=O)Cc1csc(SCc2cccc(Cl)c2)n1 |
| InChIKey | JBIPEJVEJCOSCK-UHFFFAOYSA-N |
The compound’s SMILES notation (CCC(C)NC(=O)Cc1csc(SCc2cccc(Cl)c2)n1) delineates its connectivity, while the InChIKey serves as a unique identifier for database searches .
Synthesis and Reactivity
Synthetic Routes
Although detailed protocols are scarce, the synthesis of N-(sec-butyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide likely involves sequential functionalization of the thiazole ring . A plausible pathway includes:
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Thiazole Ring Formation: Condensation of α-haloketones with thiourea or thioamides under basic conditions.
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Thioether Linkage Introduction: Reaction of the thiazole intermediate with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge.
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Acetamide Side Chain Attachment: Amidation of the thiazole-acetic acid derivative with sec-butylamine using coupling agents like EDC/HOBt.
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Thiazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.
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Chlorobenzylthio Group: Participates in nucleophilic aromatic substitution (e.g., replacement of chlorine with amines or alkoxides).
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Acetamide Moiety: Undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives .
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